

Spectroscopic Profile of N-Methyl-L-norleucine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-L-norleucine**

Cat. No.: **B554860**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-L-norleucine**. Due to the limited availability of public experimental spectra for **N-Methyl-L-norleucine**, this document presents a combination of predicted data for the target molecule and experimental data for the closely related parent compound, L-norleucine, to serve as a valuable comparative reference.

Chemical Structure and Properties

N-Methyl-L-norleucine is a derivative of the straight-chain amino acid L-norleucine, featuring a methyl group on the alpha-amino group.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	--INVALID-LINK--
Molecular Weight	145.20 g/mol	--INVALID-LINK--
IUPAC Name	(2S)-2-(methylamino)hexanoic acid	--INVALID-LINK--
CAS Number	17343-27-0	--INVALID-LINK--

Spectroscopic Data

The following sections provide predicted spectroscopic data for **N-Methyl-L-norleucine** and experimental data for L-norleucine for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data for **N-Methyl-L-norleucine**

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

Atom	Predicted Chemical Shift (ppm)	Multiplicity
H α	~ 3.0 - 3.2	Triplet
N-CH ₃	~ 2.4 - 2.6	Singlet
H β	~ 1.6 - 1.8	Multiplet
H γ	~ 1.2 - 1.4	Multiplet
H δ	~ 1.2 - 1.4	Multiplet
H ϵ	~ 0.8 - 1.0	Triplet

Experimental ^1H NMR Data for L-norleucine[1]

Solvent: D₂O, Reference: DSS

Atom	Chemical Shift (ppm)
H α	3.72
H β	1.85
H γ	1.34
H δ	1.34
H ϵ	0.89

Predicted ^{13}C NMR Data for **N-Methyl-L-norleucine**

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

Atom	Predicted Chemical Shift (ppm)
C=O	~ 175 - 180
C α	~ 60 - 65
N-CH ₃	~ 30 - 35
C β	~ 30 - 35
C γ	~ 25 - 30
C δ	~ 20 - 25
C ϵ	~ 10 - 15

Experimental ^{13}C NMR Data for L-norleucine[1]

Solvent: D₂O, Reference: DSS

Atom	Chemical Shift (ppm)
C=O	177.89
C α	57.53
C β	32.81
C γ	29.10
C δ	24.39
C ϵ	15.69

Infrared (IR) Spectroscopy

Predicted IR Data for **N-Methyl-L-norleucine**

Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H stretch (carboxylic acid)	2500-3300 (broad)
N-H stretch (secondary amine salt)	2200-2800 (broad)
C-H stretch (alkane)	2850-2960
C=O stretch (carboxylic acid)	1700-1730
N-H bend (secondary amine salt)	1550-1610
C-N stretch	1180-1250

Experimental IR Data for L-norleucine

Functional Group	Wavenumber (cm ⁻¹)
N-H stretch (primary amine salt)	~3000-3200 (broad)
C-H stretch (alkane)	~2870-2960
C=O stretch (carboxylate)	~1580-1620
N-H bend (primary amine salt)	~1500-1550

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for **N-Methyl-L-norleucine**

Ionization Mode	Predicted m/z	Fragment
ESI+	146.12	[M+H] ⁺
ESI+	102.09	[M+H - COOH] ⁺
ESI-	144.10	[M-H] ⁻

Experimental Mass Spectrometry Data for L-norleucine (Electron Ionization)[\[2\]](#)

m/z	Relative Intensity (%)
131	5
84	45
74	100
56	60
44	80

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound like **N-Methyl-L-norleucine** are often found in primary research literature. However, general methodologies for the spectroscopic analysis of amino acids are well-established.

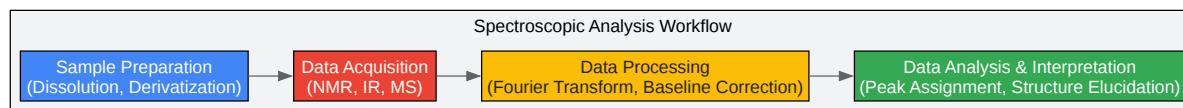
NMR Spectroscopy of Amino Acids[4][5]

- **Sample Preparation:** The amino acid sample is typically dissolved in a deuterated solvent, such as deuterium oxide (D_2O) or deuterated methanol (CD_3OD), to a concentration of 1-10 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
- **¹³C NMR Acquisition:** A one-dimensional carbon experiment with proton decoupling is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy of Amino Acids[6][7]

- **Sample Preparation:** For solid-state analysis, the amino acid is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total

Reflectance (ATR) accessory. For solution-phase analysis, the sample is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or the solvent is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry of Amino Acids[8][9][10]

- Sample Preparation: The amino acid is dissolved in a suitable solvent, such as a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
- Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation analysis (MS/MS), a specific ion of interest is selected and fragmented to provide structural information.

Visualizations

Chemical Structure and Spectroscopic Correlation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 2. L-Norleucine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-L-norleucine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554860#spectroscopic-data-of-n-methyl-l-norleucine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com